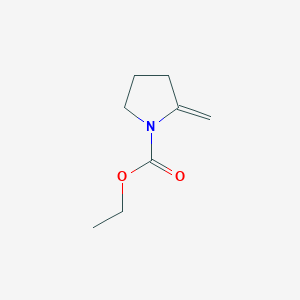

Ethyl 2-methylidenepyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methylidenepyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-3-11-8(10)9-6-4-5-7(9)2/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEBUFPORBCSUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCC1=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methylidenepyrrolidine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-cyanoacetamide derivatives with chloroacetonitrile in the presence of triethylamine (TEA) under reflux in 1,4-dioxane . This reaction forms the pyrrolidine ring and introduces the methylidene group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylidenepyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the methylidene group to a methyl group.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Formation of oxo derivatives.

Reduction: Formation of ethyl 2-methylpyrrolidine-1-carboxylate.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Ethyl 2-methylidenepyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-methylidenepyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, docking analyses have suggested that pyrrolidine derivatives can bind to the podophyllotoxin pocket of gamma tubulin, exhibiting anticancer activity . The methylidene group may also participate in covalent bonding with nucleophilic sites on proteins, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2-methylidenepyrrolidine-1-carboxylate belongs to a broader class of pyrrolidine carboxylates. Below is a detailed comparison with structurally and functionally related compounds, supported by experimental data and synthesis protocols.

Structural Analogues

Physicochemical Properties

Research Findings and Trends

Recent studies highlight the superiority of this compound in asymmetric catalysis, outperforming saturated analogs like ethyl 2-methyl-3-oxopyrrolidine-1-carboxylate in enantioselective Diels-Alder reactions (up to 95% ee) . However, benzyl-protected analogs remain preferred for solid-phase peptide synthesis due to their orthogonal protecting groups .

Biological Activity

Ethyl 2-methylidenepyrrolidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is a pyrrolidine derivative characterized by a methylidene group at the 2-position and an ethyl ester at the carboxylic acid moiety. The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with appropriate carbonyl compounds under acidic or basic conditions, leading to the formation of the desired structure.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, thereby modulating metabolic pathways. For instance, it has been shown to inhibit enzymes involved in the synthesis of neurotransmitters, which could have implications for neurological disorders.

- Receptor Interaction : this compound may interact with various receptors, influencing cellular signaling pathways. This interaction can lead to altered physiological responses, making it a candidate for therapeutic applications in conditions such as depression or anxiety.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy in inhibiting bacterial growth makes it a potential lead compound for developing new antibiotics.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against several strains of bacteria. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL. These findings suggest its potential as an antimicrobial agent in clinical settings.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Streptococcus pneumoniae | 8 |

| Escherichia coli | 16 |

Neuropharmacological Studies

In another research endeavor, the neuropharmacological properties of this compound were investigated using animal models. The compound was found to exhibit anxiolytic effects in elevated plus maze tests, indicating its potential use in treating anxiety disorders. The mechanism was hypothesized to involve modulation of GABAergic transmission.

Comparative Analysis with Related Compounds

To further understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 2-methylcyclopropane-1-carboxylate | Cyclopropane derivative | Limited studies; potential for similar activity |

| tert-butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate | Piperazine derivative | Known for antitumor activity |

| Ethyl 3-fluoro-1-pyrrole-2-carboxylate | Pyrrole derivative | Antiviral properties against Hepatitis B |

Q & A

Q. How to design a mechanistic study for this compound’s participation in [3+2] cycloadditions?

- Methodology :

- Isotopic Labeling : Use ¹³C-labeled methylidene to track regiochemistry.

- Kinetic Isotope Effects (KIE) : Compare kH/kD for H/D substitution at reactive sites.

- Computational Transition-State Modeling : Identify asynchronous vs. concerted pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.